1,1'-Sulfonylbis(4-fluoro-2-nitrobenzene)
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Overview
Description
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) is an organic compound characterized by the presence of sulfonyl, fluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) typically involves multi-step reactions starting from benzene derivatives. One common method is the electrophilic aromatic substitution, where benzene undergoes nitration and sulfonation reactions to introduce nitro and sulfonyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Sulfonation: Sulfur trioxide or chlorosulfonic acid are used for sulfonation.
Halogenation: N-bromosuccinimide (NBS) or other fluorinating agents are used for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl, fluoro, and nitro groups into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can enhance the compound’s solubility and reactivity, while the fluoro group can influence its electronic properties and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoronitrobenzene: A simpler compound with similar functional groups but lacks the sulfonyl group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of a sulfonyl group, used in different synthetic applications.
Uniqueness
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) is unique due to the combination of sulfonyl, fluoro, and nitro groups, which impart distinct chemical and physical properties. This combination makes it a versatile reagent in organic synthesis and a valuable compound for various scientific research applications.
Properties
CAS No. |
72242-30-9 |
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Molecular Formula |
C12H6F2N2O6S |
Molecular Weight |
344.25 g/mol |
IUPAC Name |
4-fluoro-1-(4-fluoro-2-nitrophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H6F2N2O6S/c13-7-1-3-11(9(5-7)15(17)18)23(21,22)12-4-2-8(14)6-10(12)16(19)20/h1-6H |
InChI Key |
ABJUWAMJBCMOFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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